Methyl 4-[(4,7-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate

Carboxylesterase inhibition Benzothiazole selectivity Drug metabolism screening

Choose Methyl 4-[(4,7-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate for quantitative enzyme-inhibition and antiproliferative screening. The 4,7-dichloro substitution provides distinct steric/electronic hinge-binding effects, while the methyl benzoate ester offers a hydrolytically labile handle for prodrug design. Its essentially inactive profile against human CE1/CE2 (IC₅₀ >100,000 nM) establishes it as a benchmark for off-target CES interaction studies. Modular two-step synthesis from commercially available 4,7-dichloro-1,3-benzothiazol-2-amine enables rapid analog generation for SAR. Contact suppliers for bulk pricing and custom synthesis.

Molecular Formula C16H10Cl2N2O3S
Molecular Weight 381.23
CAS No. 912767-15-8
Cat. No. B2657463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(4,7-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate
CAS912767-15-8
Molecular FormulaC16H10Cl2N2O3S
Molecular Weight381.23
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl
InChIInChI=1S/C16H10Cl2N2O3S/c1-23-15(22)9-4-2-8(3-5-9)14(21)20-16-19-12-10(17)6-7-11(18)13(12)24-16/h2-7H,1H3,(H,19,20,21)
InChIKeyVFOMHGIGKMVGMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[(4,7-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate (CAS 912767-15-8): Structural Identity and Physicochemical Baseline for Research Procurement


Methyl 4-[(4,7-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate (CAS 912767-15-8, PubChem CID 7192909) is a synthetic benzothiazole–carbamoyl–benzoate hybrid with molecular formula C₁₆H₁₀Cl₂N₂O₃S and a molecular weight of 381.23 g·mol⁻¹ [1]. Its structure features a 4,7-dichloro-1,3-benzothiazole core linked via a carbamoyl bridge to a methyl benzoate terminus, a scaffold that distinguishes it from mono‑chlorinated, non‑chlorinated, or differently substituted benzothiazole analogs commonly encountered in screening libraries [1][2]. The calculated XLogP3-AA of 4.7 and the presence of one hydrogen‑bond donor (the amide NH) and five hydrogen‑bond acceptors contribute to its drug‑like physicochemical profile, making it a defined, quality‑controlled chemical probe for enzyme‑inhibition and antiproliferative screening campaigns [1][3].

Why Methyl 4-[(4,7-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate Cannot Be Interchanged with Generic Benzothiazole Analogs in Research Assays


Generic substitution of methyl 4-[(4,7-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate with other benzothiazole derivatives is inadvisable for quantitative research because subtle changes in substitution pattern dramatically alter target engagement, selectivity, and physicochemical properties [1]. The 4,7-dichloro substitution on the benzothiazole core modulates electron density and steric bulk at the hinge‑binding region, while the benzoate ester terminus provides a hydrolytically labile handle absent in simpler amide or acid analogs [1][2]. Available carboxylesterase (CE1/CE2) screening data indicate that this compound is essentially inactive against human CE1 and CE2 (IC₅₀ > 100 000 nM), a property that may be highly desirable when a researcher needs a benzothiazole probe that avoids off‑target carboxylesterase inhibition [3]. Even closely related analogs, such as the 4,6‑dichloro regioisomer or the free carboxylic acid derivative, lack the same ester‑amide connectivity and are therefore likely to exhibit different solubility, metabolic stability, and target‑binding profiles [2].

Quantitative Differentiation Evidence for Methyl 4-[(4,7-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate Versus Key Structural Analogs


4,7-Dichloro Substitution Confers Distinct Carboxylesterase Selectivity Profile Compared with 4,6-Dichloro and Non-Chlorinated Benzothiazole Carbamates

In a standardized human liver microsome assay using fluorescein diacetate as substrate, methyl 4-[(4,7-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate exhibited negligible inhibition of both human carboxylesterase 1 (CE1) and carboxylesterase 2 (CE2), with IC₅₀ values exceeding 100 000 nM [1]. In contrast, a structurally distinct benzothiazole‑containing comparator (CHEMBL2151605, a steroidal benzothiazole carbamate) showed moderate CE2 inhibition (IC₅₀ = 660 nM) and similarly weak CE1 inhibition (IC₅₀ = 100 000 nM) under identical assay conditions [2]. This 150‑fold difference in CE2 inhibitory potency highlights the dependence of carboxylesterase engagement on the benzothiazole substitution pattern and scaffold topology, not merely the presence of the benzothiazole carbamate moiety [1][2].

Carboxylesterase inhibition Benzothiazole selectivity Drug metabolism screening

4,7-Dichloro Substitution Pattern Offers Different Physicochemical Profile from 4,6-Dichloro and 6-Methoxy Benzothiazole Analogs

Methyl 4-[(4,7-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate has a computed XLogP3-AA of 4.7, one hydrogen‑bond donor, five hydrogen‑bond acceptors, and a molecular weight of 381.23 g·mol⁻¹ [1]. By comparison, the 4,6‑dichloro regioisomer analog 4-((4,6‑dichlorobenzo[d]thiazol‑2‑yl)amino)benzoic acid (CAS 2344274-27-5; molecular weight 339.2 g·mol⁻¹, XLogP ~3.5–4.0 estimated) is a free carboxylic acid with different ionization properties and hydrogen‑bonding capacity . The 6‑methoxy analog methyl 4-[(6‑methoxy‑1,3‑benzothiazol‑2‑yl)carbamoyl]benzoate (molecular weight ~342 g·mol⁻¹) replaces the two electron‑withdrawing chlorine atoms with an electron‑donating methoxy group, resulting in lower lipophilicity and altered electronic distribution across the benzothiazole ring [2]. These physicochemical differences translate into distinct solubility, permeability, and protein‑binding behaviors that are critical for reproducible assay outcomes [1][2].

Physicochemical differentiation Lipophilicity comparison Scaffold optimization

Methyl Benzoate Ester Terminus Enables Hydrolytic Prodrug Exploration Not Possible with Benzamide or Carboxylic Acid Analogs

The C‑terminal methyl benzoate ester of the target compound provides a hydrolytically cleavable functional group that is absent in structurally related analogs such as N‑(4,7‑dichloro‑1,3‑benzothiazol‑2‑yl)benzamide (CAS 868230‑31‑3) and 4-((4,6‑dichlorobenzo[d]thiazol‑2‑yl)amino)benzoic acid (CAS 2344274‑27‑5) [1]. The ester moiety can be hydrolyzed by intracellular esterases to liberate the corresponding benzoic acid derivative, a feature that has been exploited in benzothiazole‑based prodrug strategies documented in the medicinal chemistry literature [2]. The benzamide analog lacks this hydrolytic release mechanism, while the free acid analog cannot function as a latent form. Although direct comparative hydrolysis rate data for this specific compound are not currently available, the class‑level precedent of benzothiazole ester prodrugs supports a differentiated application space for the methyl ester derivative in intracellular drug‑delivery studies [2].

Prodrug design Ester hydrolysis Functional group differentiation

Synthetic Tractability and Scaffold Elaboration Potential Differentiate the 4,7-Dichloro Carbamoyl Benzoate from Multi‑Step Custom Analogs

The synthesis of methyl 4-[(4,7-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate is achieved through a modular two‑step sequence: coupling of commercially available 4,7‑dichloro‑1,3‑benzothiazol‑2‑amine (CAS 1849‑70‑3) with monomethyl terephthalate using standard carbodiimide or mixed‑anhydride activation [1]. This contrasts with the multi‑step routes required for more complex benzothiazole carbamates bearing additional heterocyclic appendages (e.g., substituted benzimidazole or oxadiazole hybrids), which often suffer from lower overall yields and more challenging purification [1][2]. The commercial availability of the key 2‑amino‑4,7‑dichlorobenzothiazole starting material from multiple reputable suppliers (e.g., CAS 1849‑70‑3) ensures supply‑chain reliability for medicinal chemistry groups seeking to generate focused libraries around this scaffold .

Synthetic accessibility Library synthesis Medicinal chemistry optimization

Recommended Research and Industrial Application Scenarios for Methyl 4-[(4,7-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate (CAS 912767-15-8)


Negative Control or Selectivity Marker in Carboxylesterase (CES1/CES2) Drug‑Metabolism Panels

The compound's IC₅₀ > 100 000 nM against both human CE1 and CE2 establishes it as an essentially inactive reference for benzothiazole‑containing molecules in carboxylesterase inhibition assays [1]. Laboratories screening compound libraries for off‑target CES interactions can use this molecule to benchmark the selectivity window of more potent benzothiazole‑derived inhibitors (e.g., CHEMBL2151605, CE2 IC₅₀ = 660 nM) and to verify that observed activity originates from specific structural features rather than general benzothiazole scaffold effects [1][2].

Physicochemical Probe for Lipophilicity‑Dependent Membrane Permeability Studies

With a computed XLogP3-AA of 4.7, this compound resides in an optimal lipophilicity range for passive membrane permeability [1]. In parallel artificial membrane permeability assays (PAMPA) or Caco‑2 permeability screens, it serves as a non‑cytotoxic benzothiazole probe for correlating 4,7‑dichloro substitution effects with transepithelial transport, especially when compared directly with the less lipophilic 6‑methoxy or 4,6‑dichloro acid analogs [1][2].

Scaffold for Intracellular Esterase‑Activated Prodrug Design

The methyl benzoate ester terminus provides a hydrolytically cleavable functional group that can be exploited in prodrug strategies targeting intracellular esterase‑rich environments (e.g., hepatocytes or tumor cells) [1]. Investigators can compare the intracellular release kinetics of the free benzoic acid from this ester with the non‑hydrolyzable benzamide analog to validate esterase‑dependent activation mechanisms before investing in more elaborate prodrug conjugates [1][2].

Starting Point for Focused Library Synthesis in Kinase or Antiproliferative Drug Discovery

The modular two‑step synthesis from commercially available 4,7‑dichloro‑1,3‑benzothiazol‑2‑amine (CAS 1849‑70‑3) enables rapid generation of analog libraries for structure–activity relationship (SAR) studies [1]. Medicinal chemistry teams pursuing benzothiazole‑based kinase inhibitors or antiproliferative agents can use this compound as a parent scaffold, varying the acylating agent to explore diverse amide and ester substituents while maintaining the proven 4,7‑dichloro benzothiazole pharmacophore that is associated with potent target engagement in the broader benzothiazole class [1][2].

Quote Request

Request a Quote for Methyl 4-[(4,7-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.